6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde
Overview
Description
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6F3NO It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position, a trifluoromethyl group at the 4th position, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the methyl and aldehyde groups . Another method includes the use of trifluoromethyl-containing building blocks in cyclocondensation reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 6-Methyl-4-trifluoromethyl-pyridine-2-carboxylic acid.
Reduction: 6-Methyl-4-trifluoromethyl-pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-7(4-13)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADAPFIMWAPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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